Melaminsulfone-d3 Sodium Salt
Description
Properties
Molecular Formula |
C₁₂H₁₁D₃N₃NaO₄S |
|---|---|
Molecular Weight |
322.33 |
Synonyms |
Pyrazogin-d3 Sodium Salt; Sodium 1-Phenyl-2,3-dimethylpyrazolone-4-aminomethanesulfonate-d3 ; Sulfamipyrine-d3 Sodiul Salt; Sulphamipyrin-d3 Sodium Salt; (Antipyrinylamino)methanesulfonic-d3 Acid Sodium Salt; 1-Phenyl-2,3-dimethylpyrazolone-4-amino |
Origin of Product |
United States |
Scientific Research Applications
Analytical Chemistry
Internal Standard in Mass Spectrometry:
Melaminsulfone-d3 sodium salt is frequently employed as an internal standard in gas chromatography-mass spectrometry (GC-MS) analyses. Its isotopic labeling allows for accurate quantification of target compounds by compensating for variations in ionization and detection efficiency during analysis. This application is particularly valuable in the detection of contaminants and pollutants in environmental samples.
Example Case Study:
A study demonstrated the use of this compound as an internal standard for quantifying microcystins in water samples. The results indicated that using this compound improved the accuracy of measurements, leading to more reliable assessments of water quality and safety .
Environmental Science
Monitoring Environmental Contaminants:
In environmental science, this compound serves as a tracer for studying the fate and transport of pollutants. Its stable isotope nature allows researchers to track its movement through different environmental compartments, such as soil and water systems.
Research Findings:
Research has shown that this compound can effectively trace the degradation pathways of hazardous substances, aiding in the assessment of environmental remediation strategies. For instance, studies have utilized this compound to evaluate the degradation rates of certain pesticides in agricultural runoff .
Pharmaceutical Research
Drug Development and Pharmacokinetics:
In pharmaceutical research, this compound is utilized for pharmacokinetic studies. By incorporating this labeled compound into drug formulations, researchers can investigate the absorption, distribution, metabolism, and excretion (ADME) properties of new pharmaceuticals.
Case Study Insights:
A notable study involved the use of this compound to assess the metabolic pathways of a novel anti-cancer drug. The findings revealed critical insights into how the drug is processed by the body and its potential interactions with other compounds .
Biochemical Applications
Protein Labeling:
this compound can be used for labeling proteins in biochemical assays. This application is essential for studying protein interactions and dynamics in various biological systems.
Experimental Validation:
In one experiment, researchers labeled a target protein with this compound to investigate its binding affinity with a receptor. The results provided valuable information about the protein's role in cellular signaling pathways .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key attributes of Melaminsulfone-d3 Sodium Salt and its structural analogs, inferred from available deuterated compounds:
*Note: Specific data for this compound are extrapolated based on structural analogs.
2.1 Structural and Functional Similarities
- Deuteration Strategy : All three compounds incorporate deuterium via methyl iodide-d3 alkylation, a common method for introducing stable isotopes into organic molecules. This ensures minimal steric or electronic disruption compared to protiated counterparts .
- Applications :
- Sodium Methanesulfonate-d3 : Used in metabolic studies and as a tracer in sodium homeostasis research, analogous to DOCA escape mechanisms in renal physiology (e.g., tracking sodium retention dynamics) .

- Cholamine-d3 : Serves as a precursor for deuterated surfactants or lipid analogs, leveraging its tertiary amine group for further functionalization .
- This compound : Likely applied in pharmacokinetic studies of sulfone-containing drugs (e.g., antimicrobials or anticonvulsants) due to its sulfone moiety.
- Sodium Methanesulfonate-d3 : Used in metabolic studies and as a tracer in sodium homeostasis research, analogous to DOCA escape mechanisms in renal physiology (e.g., tracking sodium retention dynamics) .
2.2 Key Differences
- Molecular Complexity : this compound likely has a more complex structure (sulfone group + melamine backbone) compared to linear sulfonates like Sodium Methanesulfonate-d3. This complexity may reduce synthetic yield but enhance specificity in target binding .
- Purity and Yield : Sodium Methanesulfonate-d3 achieves >95% purity via HPLC, whereas Cholamine-d3 synthesis yields 80% after Boc protection . Melaminsulfone-d3’s purity would depend on optimization of sulfonation and purification steps.
Research Findings and Challenges
- Synthetic Challenges : Deuterated sulfones like Melaminsulfone-d3 require multi-step synthesis, including sulfonation and selective deuteration. Contamination risks during alkylation (e.g., incomplete deuteration) necessitate rigorous NMR validation .
- Analytical Utility : Sodium Methanesulfonate-d3’s low molecular weight (105.11 g/mol) makes it ideal for LC-MS, while Melaminsulfone-d3’s higher mass may improve resolution in high-mass analyte studies .
- Biological Relevance : Cholamine-d3’s application in lipid membrane studies highlights the role of deuterated amines in probing cellular uptake mechanisms—a strategy that could extend to Melaminsulfone-d3 in drug transport research .
Preparation Methods
Deuterium Incorporation via Nitroformamidine Intermediate
Nitroformamidine (CH₃N₃O₂) serves as the starting material for -CD₃ group synthesis. Under basic conditions (e.g., deuterated NaOH or KOH), nitroformamidine reacts with deuterium oxide (D₂O) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). This step replaces hydrogen atoms in the methyl group with deuterium, yielding CD₃NO₂.
Reaction Conditions
-
Catalyst : Tetrabutylammonium bromide (0.1–1.0 eq)
-
Base : Deuterated NaOH/KOH (2.0–5.0 eq)
-
Solvent : Tetrahydrofuran (THF) or deuterated water
-
Temperature : 20–80°C
-
Time : 0.5–2 hours
The resulting CD₃NO₂ is subsequently reduced to CD₃NH₂ using Zn/HCl or catalytic hydrogenation.
Construction of the Pyrazol-Sulfonic Acid Core
The pyrazol ring is assembled via cyclocondensation of CD₃NH₂ with β-ketoester derivatives. PubChem data (CID 162641430) identifies the core structure as [[3-Methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonic acid.
Cyclocondensation Reaction
-
β-Ketoester Preparation : Ethyl acetoacetate reacts with phenylhydrazine to form 1-phenyl-3-methyl-5-pyrazolone.
-
Deuterated Methyl Incorporation : The pyrazolone undergoes alkylation with CD₃I in the presence of NaH, introducing the -CD₃ group at the 2-position.
Key Parameters
-
Alkylating Agent : CD₃I (1.2 eq)
-
Base : NaH (1.5 eq)
-
Solvent : DMF or NMP
-
Yield : 85–90%
Sulfonation at the 4-Amino Position
The 4-amino group of the pyrazol ring is sulfonated using sodium methanesulfinate (CH₃SO₂Na) under BF₃·Et₂O catalysis, as described in PMC7751907.
Reaction Protocol
-
Substrates :
-
Pyrazol-4-amine derivative (1.0 eq)
-
Sodium methanesulfinate (1.5 eq)
-
-
Catalyst : BF₃·Et₂O (0.5 eq)
-
Solvent : Acetic acid
-
Conditions : Room temperature, 2–3 hours
-
Yield : 90–95%
BF₃·Et₂O protonates the hydroxyl group of the intermediate allyl alcohol, facilitating nucleophilic attack by the sulfinate ion and subsequent rearrangement to the sulfone.
Sodium Salt Formation
The final step involves converting the sulfonic acid (-SO₃H) to the sodium salt (-SO₃Na). This is achieved via ion exchange using NaOH in methanol.
Procedure
-
Acid Dissolution : The sulfonic acid intermediate is dissolved in methanol.
-
Base Addition : Aqueous NaOH (1.05 eq) is added dropwise at 0°C.
-
Precipitation : The sodium salt precipitates upon cooling, filtered, and dried under vacuum.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the key considerations for optimizing the synthesis of Melaminsulfone-d3 Sodium Salt in a laboratory setting?
To optimize synthesis, focus on:
- Reaction conditions : Adjust temperature, pH, and solvent polarity to enhance deuteration efficiency, particularly for the sulfone-d3 moiety. Use isotopic labeling protocols (e.g., deuterated precursors) to ensure consistent incorporation of deuterium .
- Purification : Employ gradient elution in HPLC with a C18 column to separate unreacted intermediates and isotopic impurities. Validate purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- Documentation : Maintain detailed records of reaction parameters (e.g., stoichiometry, time, yield) in tabular formats to enable reproducibility .
Q. How can researchers validate the structural integrity and isotopic purity of this compound?
- Spectroscopic analysis : Combine high-resolution MS (HRMS) to confirm molecular weight and isotopic distribution, and ²H-NMR to verify deuterium placement at specific positions .
- Chromatographic methods : Use reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify non-deuterated impurities. Compare retention times with non-deuterated analogs .
- Cross-validation : Replicate measurements across independent labs to ensure consistency in spectral data and impurity profiles .
Q. What experimental protocols ensure the stability of this compound under varying storage conditions?
- Stability testing : Conduct accelerated degradation studies at elevated temperatures (40–60°C) and humidity levels (75% RH) to assess hydrolysis or isotopic exchange. Monitor via LC-MS and pH stability assays .
- Storage recommendations : Store lyophilized samples in inert atmospheres (argon) at –20°C to minimize deuterium loss. Avoid aqueous solutions for long-term storage .
Advanced Research Questions
Q. How can isotopic effects (e.g., deuterium) influence the pharmacokinetic properties of this compound in in vivo studies?
- Experimental design : Compare pharmacokinetic parameters (e.g., clearance, half-life) between deuterated and non-deuterated analogs in animal models. Use LC-MS/MS to quantify plasma concentrations and metabolite profiles .
- Mechanistic insights : Analyze kinetic isotope effects (KIEs) on metabolic enzymes (e.g., cytochrome P450) via in vitro assays with liver microsomes .
- Data interpretation : Statistically correlate deuterium placement with metabolic stability using multivariate regression models .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological audit : Compare experimental variables such as cell lines, assay endpoints (e.g., IC₅₀ vs. EC₅₀), and solvent systems (e.g., DMSO concentration) to identify confounding factors .
- Meta-analysis : Pool data from multiple studies and apply sensitivity analysis to isolate the impact of isotopic labeling versus structural modifications .
- Controlled replication : Repeat assays under standardized conditions (e.g., OECD guidelines) with internal controls to validate discrepancies .
Q. How can researchers design experiments to investigate the isotopic dilution effect of this compound in environmental matrices?
- Sample preparation : Spike environmental samples (e.g., water, soil) with known concentrations of deuterated and non-deuterated analogs. Use solid-phase extraction (SPE) for isolation .
- Quantitative analysis : Deploy isotope dilution mass spectrometry (IDMS) to correct for matrix effects and recovery losses. Calibrate with internal standards matching the deuterium labeling pattern .
- Statistical modeling : Apply Monte Carlo simulations to estimate uncertainty propagation from isotopic dilution during data interpretation .
Q. What advanced techniques characterize the hydration state and crystallographic properties of this compound?
- Thermogravimetric analysis (TGA) : Measure weight loss upon heating to determine bound water content and hydrate stability .
- X-ray diffraction (XRD) : Compare crystal structures of deuterated and non-deuterated salts to assess isotopic effects on lattice parameters .
- Dynamic vapor sorption (DVS) : Quantify hygroscopicity under controlled humidity to inform formulation strategies .
Methodological and Data Integrity Considerations
Q. How should researchers address batch-to-batch variability in deuterated salt synthesis?
- Quality control (QC) : Implement batch-specific QC protocols, including peptide content analysis (for salt counterions) and residual solvent testing via gas chromatography (GC) .
- Standardization : Use a master reference standard (e.g., NIST-traceable) to calibrate instruments across batches .
- Documentation : Archive raw spectral data and chromatograms for retrospective audits .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Non-linear regression : Fit data to Hill or logistic models to estimate EC₅₀ values and assess curve steepness .
- Bootstrap resampling : Quantify confidence intervals for small-sample studies (e.g., n = 3–5 replicates) .
- Multivariate analysis : Use principal component analysis (PCA) to disentangle isotopic effects from confounding variables like pH or temperature .
Q. How can researchers ensure compliance with regulatory standards for isotopic labeling in preclinical studies?
- Documentation : Adhere to FDA guidelines for deuterated compounds, including detailed synthesis protocols, impurity profiles, and stability data .
- In silico tools : Use regulatory databases (e.g., GSRS) to verify substance definitions and labeling requirements across jurisdictions .
- Ethical reporting : Disclose deuterium content and synthetic routes in peer-reviewed publications to facilitate replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

